REACTION_CXSMILES
|
[C:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[C:4]=1[C:16]([F:19])([F:18])[F:17])#N.[OH-:20].[Na+].Cl.[OH2:23]>>[CH3:8][N:7]1[C:3]([C:1]([OH:23])=[O:20])=[C:4]([C:16]([F:19])([F:18])[F:17])[C:5]([C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])=[N:6]1 |f:1.2|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred overnight (oil bath temperature 100° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
has dissolved
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WAIT
|
Details
|
The mixture is afterstirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Type
|
WASH
|
Details
|
The solid is washed with a small amount of water
|
Type
|
CUSTOM
|
Details
|
dried in an oil pump vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1C(=O)O)C(F)(F)F)C(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |